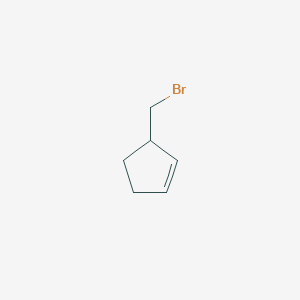

3-(Bromomethyl)cyclopentene

Descripción general

Descripción

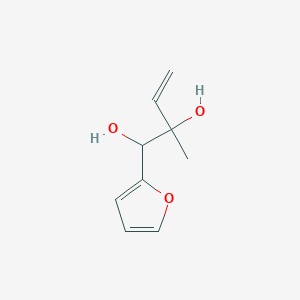

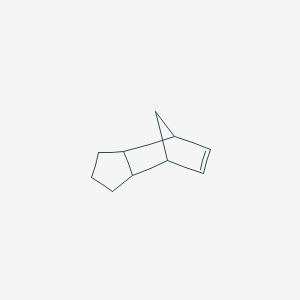

The compound "3-(Bromomethyl)cyclopentene" is a brominated organic molecule that is structurally related to cyclopentene, with a bromomethyl group attached to the ring. This compound is of interest due to its potential as a synthetic intermediate in the preparation of various organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of brominated cyclopentene derivatives can be achieved through different methods. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones can introduce a bromine atom at various positions on the ring, depending on the brominating reagent and solvent used . Similarly, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization indicates the versatility of bromination reactions in creating complex structures . These methods highlight the potential pathways for synthesizing related compounds to "3-(Bromomethyl)cyclopentene".

Molecular Structure Analysis

The molecular structure of brominated cyclopentene derivatives can be complex, and X-ray structure analysis can be used to characterize these molecules. For example, the structure of Ethyl 4-Bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was elucidated using X-ray crystallography, which provided detailed information about the arrangement of atoms in the molecule . This type of analysis is crucial for understanding the three-dimensional conformation and reactivity of such brominated compounds.

Chemical Reactions Analysis

Brominated cyclopentene derivatives can undergo various chemical reactions. The radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers demonstrates the high degree of regio-, chemo-, and stereoselectivity that can be achieved in the synthesis of complex structures such as trisubstituted olefins and cyclopentene derivatives . Additionally, the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives showcases the reactivity of brominated intermediates in creating diverse cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cyclopentene derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The synthesis of 1H- and 3H-Cyclopent[a]azulenes with electron-withdrawing groups at the 9-position from their dihydro compounds through bromination and dehydrobromination steps provides insight into the impact of substituents on the physical properties of these molecules . The discussion of physical properties in the context of methylenecyclopent[a]azulenes further emphasizes the importance of molecular structure in determining the characteristics of these compounds .

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Chemical Reactions

3-(Bromomethyl)cyclopentene has been a focal point in radical cyclization reactions, showcasing high degrees of regio-, chemo-, and stereoselectivity. It has been effectively used to obtain trisubstituted olefins, cyclopentene derivatives, and diquinane systems through the judicious choice of unsaturated substituents. Its role in stereocontrolled tandem radical cyclization-trapping processes has also been highlighted, leading to the formation of silicon heterocycles and cyclopentane diols, which are further elaborated into complex structures like the fully functionalised cyclopentene ring in viridenomycin (Journet & Malacria, 1992); (Mulholland & Pattenden, 2008).

2. Molecular Structure and Mechanisms

3. Advanced Material Synthesis

The chemical has played a significant role in the synthesis of advanced materials, like tetrathiafulvalene derivatives, by serving as a precursor in complex chemical reactions. Its utility in creating highly extended and sulfur-rich analogs of tetrathiafulvalene, a compound of immense importance in organic electronics, signifies its relevance in the domain of material science (Gautier et al., 1999).

Direcciones Futuras

Future research could focus on developing greener and more efficient synthesis methods for 3-(Bromomethyl)cyclopentene and similar compounds. For instance, the use of continuous-flow and photochemistry has been increasingly applied, which can achieve efficient light irradiation and a repeatable energy-saving system . Additionally, the exploration of new reactions and applications of 3-(Bromomethyl)cyclopentene in organic synthesis could be a promising direction .

Propiedades

IUPAC Name |

3-(bromomethyl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1,3,6H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVAWVNHECPISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338422 | |

| Record name | 3-(bromomethyl)cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)cyclopentene | |

CAS RN |

17645-61-3 | |

| Record name | 3-(bromomethyl)cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.